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molecular formula C8H7IO B8611998 4-Iodo-2-vinylphenol

4-Iodo-2-vinylphenol

Cat. No. B8611998
M. Wt: 246.04 g/mol
InChI Key: OYFLTYOFEOJLFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09328127B2

Procedure details

Haloorganic compound 15 was synthesized by a multi-step process. To a mixture of methyltriphenylphosphonium bromide (14.08 g, 39.4 mmol) in toluene at 23° C. was added a solution of potassium tert-butoxide (4.47 g, 39.8 mmol) in THF (60 mL) dropwise via cannula, and the resulting mixture was allowed to stir at 23° C. for 4 hours. The resulting yellow mixture was cooled to −78° C. and a solution of 4-iodo-salicylaldehyde (4.35 g, 17.5 mmol) in toluene (40 mL) was added dropwise via cannula. The resulting mixture was allowed to slowly warm to 23° C. and was stirred at that temperature for 12 hours. The reaction was then quenched with the addition of saturated aq. ammonium chloride (100 mL). The resulting mixture was then diluted with water (200 mL) and extracted with Et2O (3×100 mL). The combined organic fractions were then washed with brine (100 mL), dried over magnesium sulfate, and concentrated in vacuo. Purification by flash chromatography (SiO2, hexanes:ethyl acetate 7:1→1:1) yielded 2-hydroxy-5-iodostyrene as a colorless solid (4.0 g, 98%). See also Gligorich, K. M., 2006.
Quantity
4.47 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4.35 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
14.08 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](C)([O-:4])[CH3:3].[K+].[I:7][C:8]1[CH:9]=C(O)C(=C[CH:15]=1)C=O.[C:17]1(C)C=CC=C[CH:18]=1>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1COCC1>[OH:4][C:2]1[CH:3]=[CH:9][C:8]([I:7])=[CH:15][C:1]=1[CH:17]=[CH2:18] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
4.47 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.35 g
Type
reactant
Smiles
IC=1C=C(C(C=O)=CC1)O
Name
Quantity
40 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
14.08 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
to stir at 23° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting yellow mixture was cooled to −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to 23° C.
STIRRING
Type
STIRRING
Details
was stirred at that temperature for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched with the addition of saturated aq. ammonium chloride (100 mL)
ADDITION
Type
ADDITION
Details
The resulting mixture was then diluted with water (200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (3×100 mL)
WASH
Type
WASH
Details
The combined organic fractions were then washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (SiO2, hexanes:ethyl acetate 7:1→1:1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Name
Type
product
Smiles
OC1=C(C=C)C=C(C=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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